
Terazosin hydrochloride
Structure
2D Structure

Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWDOUXSCRCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
Record name | Terazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045493 | |
Record name | Terazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63074-08-8, 70024-40-7 | |
Record name | Terazosin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terazosin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terazosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Historical Context of Quinazoline (B50416) Derivatives in Drug Development
The story of terazosin (B121538) is deeply rooted in the chemistry of quinazoline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. updatepublishing.com The first quinazoline derivative was synthesized in 1869. arabjchem.org However, it wasn't until the mid-20th century that the medicinal potential of quinazoline derivatives began to be seriously explored. omicsonline.org A key milestone was the discovery of the sedative-hypnotic properties of methaqualone in 1951. omicsonline.org By 1980, around 50 different quinazoline derivatives were in medical use for a wide range of biological activities, including as diuretics, anticonvulsants, and hypotensive agents. updatepublishing.comarabjchem.org This diverse pharmacological activity established the quinazoline scaffold as a privileged structure in medicinal chemistry, paving the way for the development of more targeted therapies like the alpha-1 blockers. researchgate.netnih.gov
Evolution of Alpha-1 Adrenoceptor Antagonists: From Non-Selective to Selective Agents
The initial foray into alpha-adrenoceptor blockade involved non-selective antagonists, such as phenoxybenzamine (B1677643), which blocked both alpha-1 and alpha-2 receptors. cvpharmacology.comwikipedia.org While effective in certain conditions like pheochromocytoma, their lack of selectivity led to a host of undesirable side effects. cvpharmacology.comwikipedia.org The breakthrough came with the development of prazosin (B1663645) in 1974, the first selective alpha-1 antagonist. wikipedia.orgpatsnap.com This selectivity for the alpha-1 receptor minimized many of the side effects associated with non-selective agents. open.edu
The evolution continued with the development of second-generation alpha-1 blockers, which offered longer half-lives and improved tolerability. This generation includes well-known drugs such as doxazosin (B1670899) and alfuzosin. nih.gov The primary focus of this evolution has been on enhancing convenience for patients and further improving the tolerability of these medications. nih.gov
Terazosin's Position within the Alpha-1 Blocker Class
Terazosin, patented in 1975 and introduced for medical use in 1985, is a prominent member of the selective alpha-1 adrenergic antagonist class. wikipedia.org Structurally, it is a quinazoline derivative and a congener of prazosin. chemicalbook.com It functions as a selective antagonist for all subtypes of the alpha-1 adrenergic receptor. wikipedia.org A key distinguishing feature of terazosin is its longer half-life of approximately 12 hours compared to prazosin, which allows for less frequent administration. chemicalbook.comhpra.ie
Terazosin and other selective alpha-1 blockers like doxazosin and tamsulosin (B1681236) are considered first-line treatments for the symptoms of benign prostatic hyperplasia (BPH). wikipedia.org They work by relaxing the smooth muscles in the bladder and prostate, which can alleviate the urinary symptoms associated with an enlarged prostate. wikipedia.orgmedlineplus.gov In addition to its use in BPH, terazosin is also utilized in the management of hypertension due to its ability to relax blood vessels and lower blood pressure. healthhub.sgdrugs.com
Contemporary Research Trajectories for Established Pharmaceutical Compounds
Established pharmaceutical compounds like terazosin continue to be subjects of scientific investigation, with research exploring new therapeutic applications beyond their original indications. This practice, known as drug repurposing, offers a promising avenue for discovering new treatments more efficiently.
Recent research has suggested potential new roles for terazosin. For instance, some studies have explored its potential neuroprotective effects. wikipedia.org Additionally, in silico studies have suggested that terazosin may have anti-virulence properties against certain bacteria by interfering with their quorum sensing systems. nih.gov Furthermore, terazosin is being investigated in a clinical trial for its potential therapeutic effects in amyotrophic lateral sclerosis (ALS), with results anticipated in 2025. nih.gov Another area of research has explored the possibility of using terazosin as a GPR119 agonist, which could have implications for metabolic diseases. researchgate.net These ongoing investigations highlight the continued scientific interest in unlocking the full therapeutic potential of established drugs like terazosin hydrochloride.
Chemical and Physical Properties of this compound
Property | Value |
Chemical Formula | C19H25N5O4 · HCl |
Molecular Weight | 423.9 g/mol |
CAS Number | 63590-64-7 |
Melting Point | 278-279 °C |
Solubility | Soluble in water and methanol. |
This data is compiled from various sources. chemicalbook.comsigmaaldrich.com
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-(2-tetrahydrofuroyl)piperazine. wikipedia.orggoogle.com This reaction can be carried out in a polar organic solvent, sometimes with the addition of water, to yield this compound dihydrate directly. google.com An alternative synthesis route involves the initial preparation of terazosin base, which is then converted to the hydrochloride salt. google.com
Mechanistic Pharmacology of Terazosin Hydrochloride
Elucidation of Alpha-1 Adrenoceptor Subtype Interactions
The therapeutic and physiological effects of Terazosin (B121538) hydrochloride are rooted in its ability to antagonize alpha-1 adrenoceptors. These receptors are a part of the G protein-coupled receptor superfamily and are crucial in mediating the effects of the catecholamines, norepinephrine (B1679862) and epinephrine. wikipedia.org There are three main subtypes of the alpha-1 adrenoceptor: alpha-1a, alpha-1b, and alpha-1d. wikipedia.org
Binding Kinetics and Affinity Profiles of Terazosin Hydrochloride
This compound functions as a selective antagonist for alpha-1 adrenoceptors but does not exhibit significant selectivity among the individual alpha-1 subtypes (alpha-1a, alpha-1b, and alpha-1d). drugbank.com This non-selective binding profile means that this compound has a comparable affinity for all three alpha-1 adrenoceptor subtypes. nih.govkarger.com Competition binding studies have demonstrated that Terazosin does not discriminate between the cloned alpha-1 adrenoceptor subtypes. nih.gov While specific Ki values for this compound across all subtypes are not consistently reported in a single comprehensive study, the consensus from multiple research findings confirms its non-subtype-selective nature. nih.govkarger.com The R(+) enantiomer of terazosin has been reported to selectively bind to alpha-1 subtype receptors. google.com
Distinction from Other Alpha-1 Adrenoceptor Antagonists (e.g., Tamsulosin (B1681236), Doxazosin (B1670899), Alfuzosin, Prazosin)
The clinical and pharmacological profiles of alpha-1 adrenoceptor antagonists are largely defined by their relative affinities for the different alpha-1 adrenoceptor subtypes. Unlike Terazosin, some other alpha-1 blockers exhibit significant subtype selectivity. karger.com
Tamsulosin , for instance, is known for its selectivity for the alpha-1a and alpha-1d adrenoceptor subtypes over the alpha-1b subtype. karger.comdovepress.com This selectivity is thought to contribute to its "uroselective" profile, with a more pronounced effect on the prostate and bladder neck and less impact on blood pressure, as the alpha-1b subtype is more prevalent in blood vessels. karger.com
Doxazosin and Alfuzosin , similar to Terazosin, are generally considered non-selective among the alpha-1 adrenoceptor subtypes. nih.govkarger.commdpi.com They bind with similar affinity to the alpha-1a, alpha-1b, and alpha-1d receptors. nih.govkarger.com
Prazosin (B1663645) is another non-selective alpha-1 adrenoceptor antagonist. nih.gov
The following table provides a comparative overview of the binding affinities of these alpha-1 adrenoceptor antagonists.
Drug | Alpha-1a Affinity | Alpha-1b Affinity | Alpha-1d Affinity | Subtype Selectivity |
Terazosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |
Doxazosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |
Alfuzosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |
Tamsulosin | High | Low | High | Selective for α1a/α1d karger.com |
Prazosin | Non-selective | Non-selective | Non-selective | None nih.gov |
Molecular Mechanisms of Smooth Muscle Relaxation
The primary therapeutic effects of this compound stem from its ability to induce smooth muscle relaxation in both the vasculature and the lower urinary tract. drugbank.com This is achieved through the blockade of alpha-1 adrenoceptors, which interrupts the normal signaling cascade initiated by catecholamines like norepinephrine. drugbank.com
Vascular Smooth Muscle Relaxation Pathways and Vasodilation
In vascular smooth muscle, the binding of norepinephrine to alpha-1 adrenoceptors activates a Gq/11 protein. wikipedia.org This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). wikipedia.org The increased cytosolic Ca2+ concentration leads to the activation of calcium-dependent kinases and ultimately results in the contraction of the smooth muscle, causing vasoconstriction. physiology.org
This compound, by blocking the alpha-1 adrenoceptors, prevents this entire cascade. The inhibition of norepinephrine binding means that Gq/11 is not activated, PLC is not stimulated, and there is no production of IP3. Consequently, the release of intracellular calcium is prevented, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation. drugbank.com
Prostatic and Bladder Neck Smooth Muscle Relaxation Pathways
The mechanism of smooth muscle relaxation in the prostate and bladder neck is analogous to that in the vasculature. The smooth muscle in the prostate stroma and bladder neck is rich in alpha-1a adrenoceptors. nih.gov Activation of these receptors by norepinephrine leads to a similar signaling pathway involving Gq/11, PLC, IP3, and intracellular calcium release, resulting in smooth muscle contraction. jci.org This contraction contributes to the dynamic component of bladder outlet obstruction in benign prostatic hyperplasia (BPH).
By antagonizing these alpha-1 adrenoceptors, this compound effectively reduces the tone of the smooth muscle in the prostate and bladder neck. nih.gov This relaxation alleviates the pressure on the urethra, thereby improving urinary flow and reducing the symptoms associated with BPH. drugbank.com
Role of Norepinephrine Antagonism at Alpha-1 Adrenoceptors
Norepinephrine is the primary endogenous agonist for alpha-1 adrenoceptors in the sympathetic nervous system. wikipedia.org Its binding to these receptors on smooth muscle cells is the direct trigger for vasoconstriction and the contraction of prostatic and bladder neck smooth muscle. drugbank.comwikipedia.org
This compound acts as a competitive antagonist at these alpha-1 adrenoceptors. drugbank.com This means that it binds to the same site as norepinephrine but does not activate the receptor. By occupying the receptor, this compound physically prevents norepinephrine from binding and initiating the intracellular signaling cascade described above. drugbank.com Therefore, the antagonism of norepinephrine at alpha-1 adrenoceptors is the fundamental and direct mechanism by which this compound exerts its smooth muscle relaxant effects, leading to vasodilation and a reduction in bladder outlet obstruction. drugbank.com
Investigative Studies into Non-Adrenergic Mechanisms
Beyond its well-documented role as an alpha-1 adrenergic receptor antagonist, investigative studies have revealed that this compound possesses distinct pharmacological activities that are independent of its adrenoceptor blockade. These non-adrenergic mechanisms contribute to its therapeutic effects through the modulation of fundamental cellular processes, including energy metabolism, programmed cell death, and growth factor expression.
Glycolysis Enhancement and ATP Production through Phosphoglycerate Kinase 1 (PGK1) Activation
A significant non-adrenergic mechanism of terazosin involves its direct interaction with Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway. pnas.orgmdpi.com PGK1 is responsible for the first ATP-generating step in glycolysis, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate. pnas.org Research has identified PGK1 as a novel target for terazosin. nih.govnih.govresearchgate.netmerckmillipore.com
This enhancement of cellular energy metabolism has been shown to be neuroprotective in various preclinical models, including those for Parkinson's disease, stroke, and sepsis. nih.govbiorxiv.orgnih.gov The elevated ATP levels resulting from PGK1 activation may also boost the chaperone activity of Hsp90, an ATPase that associates with PGK1, thereby promoting resistance to cellular stress. nih.govnih.govresearchgate.net The anti-apoptotic effect of terazosin was demonstrated to be independent of its alpha-1 receptor activity through experiments using a modified terazosin molecule with significantly reduced adrenoceptor affinity that still retained its protective effects. nih.gov
Study Focus | Model System | Key Findings | Citations |
Target Identification | In vitro pull-down assay, X-ray crystallography | Identified Phosphoglycerate Kinase 1 (PGK1) as a new, direct target of terazosin. | nih.govnih.govresearchgate.net |
Mechanism of Action | Enzymology, Mass Action Modeling | Terazosin binding to the ATP/ADP pocket paradoxically increases PGK1 activity by accelerating product (ATP) release. | pnas.org |
Cellular Energy | Yeast, Cell Lines, Animal Models | Terazosin treatment increases cellular ATP levels by enhancing glycolysis. | pnas.orgmdpi.combiorxiv.orgnih.gov |
Stress Resistance | Mammalian Cells, Rodent Models (Sepsis, Stroke) | Activated PGK1 enhances Hsp90 chaperone activity, promoting multi-stress resistance and cell survival. | nih.govnih.govresearchgate.net |
Neuroprotection | Models of Parkinson's & Alzheimer's Disease | By enhancing glycolysis, terazosin slows or prevents neuron loss and improves cognitive function in preclinical models. | biorxiv.orgnih.gov |
Induction of Apoptosis in Prostate Cells: A Long-Term Mechanism
A well-established long-term mechanism of terazosin is its ability to induce apoptosis, or programmed cell death, in prostate cells. drugbank.compharmacompass.commedex.com.bd This effect contributes to the reduction of prostate volume and provides a therapeutic benefit that extends beyond the immediate relaxation of smooth muscle. researchgate.net This apoptotic action has been observed in both benign and malignant prostate cells. auajournals.org
Crucially, this pro-apoptotic effect is independent of the drug's alpha-1 adrenoceptor blockade. researchgate.netaacrjournals.orgnih.gov Studies have shown that the irreversible alpha-1 antagonist phenoxybenzamine (B1677643) does not prevent terazosin from inducing apoptosis. researchgate.netaacrjournals.org Furthermore, tamsulosin, a non-quinazoline-based alpha-1 blocker, does not trigger a similar apoptotic response, suggesting the quinazoline (B50416) structure of terazosin is key to this activity. aacrjournals.orgnih.gov The molecular pathway involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. drugbank.compharmacompass.comprobes-drugs.org Specifically, in vivo studies in rats have shown that treatment with terazosin leads to a significant increase in the expression of caspase-3, a critical executioner caspase, in the prostate gland. researchgate.netnih.gov
Cell Type | Observation | Key Findings | Citations |
PC-3 (Prostate Cancer) | Significant loss of cell viability after treatment. | Terazosin induces apoptosis in a dose-dependent manner. | aacrjournals.org |
DU-145 (Prostate Cancer) | Significant loss of cell viability after treatment. | The apoptotic effect is independent of α1-adrenoceptor antagonism. | aacrjournals.org |
Prostate Smooth Muscle Cells | Induction of apoptosis. | Contributes to long-term efficacy in BPH by reducing prostate stromal volume. | aacrjournals.orgnih.gov |
Rat Ventral Prostate (in vivo) | Increased expression of caspase-3. | Implicates caspase-3 induction as a molecular mechanism for terazosin's apoptotic action. | researchgate.netnih.gov |
Modulation of Cell Proliferation and Transforming Growth Factor-Beta Expression
Investigative studies have clarified that the growth-suppressing effects of terazosin in the prostate are not due to a direct anti-proliferative action. aacrjournals.orgaacrjournals.org Research, including flow cytometry analysis, has demonstrated that terazosin does not significantly alter cell cycle progression or inhibit the rate of cell proliferation in prostate cancer cells. aacrjournals.orgnih.gov The primary mechanism for its negative effect on prostate growth is the induction of apoptosis, as described previously. aacrjournals.orgaacrjournals.org
A key mediator in this apoptotic pathway is the Transforming Growth Factor-Beta (TGF-beta) signaling molecule. Treatment with terazosin has been shown to enhance the expression of TGF-beta1 in prostate tissue. drugbank.comprobes-drugs.orgnih.gov This upregulation of TGF-beta1 is considered an effector of the apoptosis induced by alpha-1 blockade. nih.gov Increased levels of TGF-beta1 are linked to the subsequent upregulation of the cell cycle inhibitor p27kip1 and the activation of the caspase cascade, ultimately leading to programmed cell death. drugbank.comprobes-drugs.org Studies analyzing prostate tissue from patients treated with terazosin confirmed a significant increase in TGF-beta1 immunoreactivity, which correlated with an increase in the apoptotic index. nih.gov
Q & A
Q. How to optimize mobile phase composition for this compound in RP-HPLC?
- Factors :
- pH : Adjust to 6.4 with orthophosphoric acid to enhance peak symmetry .
- Organic modifier : Acetonitrile (60%) reduces run time vs. methanol (retention >15 minutes) .
- Design of experiments (DoE) : Use a central composite design to evaluate pH, buffer strength, and acetonitrile % on resolution .
Q. What are the critical steps in developing a stability-indicating method for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.